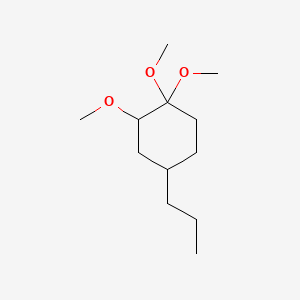![molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0](/img/structure/B6605783.png)
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1s,3r)-3-fluoro-3-methylcyclobutyl]urea, or FMCBU, is a cyclic urea derivative with a fluorinated cyclobutyl ring. It has been studied for its potential applications in medicinal chemistry, particularly in the areas of drug design and synthesis. FMCBU is a small molecule that can be used to modify the structure of other molecules, and it has been used in various research projects to study the structure and function of proteins.
Mécanisme D'action
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The mechanism of action of FMCBU is not yet fully understood, but it is believed to involve the formation of a covalent bond between the cyclobutyl ring and the target molecule. This covalent bond is thought to be responsible for the modification of the target molecule’s structure and/or activity.
Biochemical and Physiological Effects
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The biochemical and physiological effects of FMCBU are not yet fully understood, but it is believed to have an effect on the activity of enzymes, the structure of proteins, and the solubility of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
FMCBU has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, which makes it easier to work with and manipulate. Additionally, FMCBU is relatively non-toxic and has a low melting point, which makes it easier to work with in a laboratory setting. However, FMCBU is also relatively unstable and can be easily degraded by heat or light.
Orientations Futures
There are several potential future directions for research involving FMCBU. One potential direction is to explore the potential applications of FMCBU in drug design. Additionally, further research could be done to understand the mechanism of action of FMCBU and to develop methods for its synthesis. Additionally, further research could be done to understand the biochemical and physiological effects of FMCBU and to identify potential therapeutic applications. Finally, further research could be done to explore the potential of FMCBU to modify the structure of proteins and to improve the solubility of drugs.
Méthodes De Synthèse
FMCBU can be synthesized from a variety of starting materials, including 4-fluoro-3-methylcyclobutanol, 4-fluoro-3-methylcyclobutyl bromide, and 4-fluoro-3-methylcyclobutyl chloride. The synthesis of FMCBU involves the condensation of a 4-fluoro-3-methylcyclobutyl derivative with urea or a related compound. The reaction is catalyzed by an acid or base, and the product can be isolated by column chromatography or other methods.
Applications De Recherche Scientifique
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used in various research projects to study the structure and function of proteins, as well as to modify the structure of other molecules. FMCBU has been used to study the structure and function of enzymes, to modify the structure of proteins, and to improve the solubility of drugs. In addition, FMCBU has been used to study the structure of peptides, to modify the structure of proteins, and to improve the activity of drugs.
Propriétés
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXMFXVHWAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)


![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)
![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)


![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)
![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)

